Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS: 108123-81-5 or 1022543-36-7) is a pyrimidine derivative with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol . Structurally, it features:
- A pyrimidine core substituted at position 2 with a benzylamino group (C₆H₅CH₂NH–).
- A methyl group at position 2.
- An ethyl ester at position 3.
This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis, particularly for constructing heterocyclic frameworks . Its structural versatility allows modifications at the benzylamino or methyl groups, enabling diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-14(19)13-10-17-15(18-11(13)2)16-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQVZUKPBMPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-methylpyrimidine-5-carboxylate with benzylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate and analogous compounds:
Key Observations
Substituent Impact on Bioactivity: Replacement of the benzylamino group with a chlorophenethylamino group (as in STAT6 inhibitor 2t) enhances inhibitory potency (IC₅₀ = 21 nM) due to improved target binding . Methylthio or chloro substituents (e.g., CAS 776-53-4) reduce polarity, increasing membrane permeability for biochemical applications .
Synthetic Flexibility: this compound can undergo alkylation (e.g., with methyl iodide) or alcoholysis (e.g., with sodium methoxide) to yield derivatives like 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . Derivatives with methoxymethylfuran (e.g., CAS 330785-81-4) exhibit distinct reactivity in Biginelli-type multicomponent reactions .
Physical and Spectroscopic Properties :
- The ethyl ester group in the parent compound contributes to a characteristic ¹H-NMR signal at δ 1.3–1.5 ppm (triplet, CH₃) and δ 4.3–4.5 ppm (quartet, CH₂) .
- Mass spectrometry data (m/z 507.1 [M⁺]) for analogs like 5g (CAS 919486-40-1) confirms structural integrity .
Applications in Drug Discovery: Combinatorial libraries of pyrimidine derivatives (e.g., 18 compounds in Archiv der Pharmazie, 2012) highlight the scaffold’s utility in high-throughput screening .
Research Findings and Trends
- Medicinal Chemistry: Modifications at the 2-amino position (e.g., benzylamino vs. morpholinophenylamino) significantly alter STAT6 inhibition profiles, guiding lead optimization .
- Material Science : Pyrimidines with methoxymethylfuran substituents (e.g., CAS 330785-81-4) are explored for optoelectronic materials due to extended conjugation .
- Synthetic Efficiency : Yields for analogs range from 89% (CAS 211230-35-2) to lower efficiencies in halogenated derivatives, reflecting substituent-dependent reaction kinetics .
Biological Activity
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. The compound's mechanism involves binding to molecular targets that can lead to various downstream effects, including apoptosis in cancer cells and modulation of metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the benzylamino group can significantly influence the compound's potency. For instance, substituents that enhance lipophilicity or steric bulk can improve binding affinity to target enzymes. The following table summarizes key findings from SAR studies related to pyrimidine derivatives:
| Compound Variant | Binding Affinity (IC50) | Key Modifications |
|---|---|---|
| Base Compound | 72 nM | None |
| Variant A | 27 nM | Added cyclopropylmethylamide |
| Variant B | 7.14 nM | Introduced (S)-3-phenylpiperidine |
| Variant C | 0.061 nM | Combined with (S)-3-hydroxypyrrolidine |
These modifications illustrate how strategic changes can enhance the biological activity of similar compounds .
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The compound was shown to inhibit the proliferation of cancer cells through targeted enzyme inhibition, leading to reduced cell viability and increased apoptosis markers.
-
Neuroprotective Effects :
- Recent investigations have suggested that this compound may also possess neuroprotective properties by modulating neurotransmitter levels in the brain. For example, it has been observed to increase levels of GABA, an inhibitory neurotransmitter, which could have therapeutic implications for neurological disorders .
- Inhibition of Specific Enzymes :
Q & A
Q. What are the established synthetic routes for Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate?
The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a thiourea or urea derivative. For example, similar pyrimidine derivatives are prepared using a one-pot protocol under acidic conditions (e.g., HCl or p-toluenesulfonic acid) with reflux in ethanol . Purification typically involves recrystallization or column chromatography, with yields ranging from 50% to 75% depending on substituent reactivity .
Q. How is the structural integrity of this compound validated?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzylamino group (δ ~4.5 ppm for NH and δ ~7.3 ppm for aromatic protons) and the methyl ester (δ ~1.3 ppm for CH) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals bond angles (e.g., C–N–C ~116°) and spatial arrangement of substituents, as seen in related dihydropyrimidine structures .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z ~317.15 for CHNO) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate for:
- Antimicrobial Agents : Pyrimidine derivatives exhibit antibacterial activity via inhibition of dihydrofolate reductase (DHFR). In vitro assays (e.g., MIC against S. aureus) guide structure-activity relationship (SAR) studies .
- Kinase Inhibitors : The benzylamino group enhances binding to ATP pockets in kinases, as seen in analogues tested in cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrimidine ring substitution be addressed?
Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) direct nucleophilic attacks to the 4-position, while electron-donating groups (e.g., methoxy) favor 2-substitution .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the 5-carboxylate position with aryl/heteroaryl groups, achieving >80% selectivity in optimized conditions (e.g., Pd(PPh), NaCO, DMF/HO) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from:
- Purity variations : HPLC purity ≥95% (as per ) is critical; impurities (e.g., unreacted thiourea) may yield false negatives in bioassays.
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assay media to avoid solvent interference .
- Cell line variability : Validate activity across multiple cell models (e.g., HEK293 vs. HeLa) to confirm target specificity .
Q. How can computational modeling optimize derivative design?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DHFR (PDB: 1DHF). The benzylamino group shows π-π stacking with Phe31, while the methyl ester enhances hydrophobic interactions .
- DFT calculations : Assess electron density maps to prioritize substituents with optimal charge distribution for reactivity (e.g., trifluoromethyl enhances electrophilicity at C4) .
Q. What methods improve solubility for in vivo studies?
- Prodrug approaches : Convert the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine salt) via saponification (NaOH/EtOH, 70°C, 2h) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability, as demonstrated for related pyrimidines in murine models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
